molecular formula C11H16ClNO4 B1671701 L-DOPA Ethyl Ester Hydrochloride CAS No. 39740-30-2

L-DOPA Ethyl Ester Hydrochloride

Número de catálogo: B1671701
Número CAS: 39740-30-2
Peso molecular: 261.7 g/mol
Clave InChI: CVQFXVIIFKVRCK-QRPNPIFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a dihydroxyphenyl group. It is often studied for its potential biological activities and its role in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-DOPA Ethyl Ester Hydrochloride typically involves the esterification of 3,4-dihydroxyphenylalanine (L-DOPA) with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of advanced catalysts and reaction conditions ensures efficient production while minimizing by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced phenolic compounds.

    Substitution: Substituted phenolic and amino derivatives.

Aplicaciones Científicas De Investigación

L-DOPA ethyl ester hydrochloride is a highly soluble prodrug of levodopa, used for treating Parkinson's disease and potentially other conditions . It offers improved levodopa absorption, which helps manage response fluctuations in Parkinson's patients .

Parkinson's Disease Treatment

  • Improved Levodopa Delivery Levodopa ethyl ester (LDEE) serves as a prodrug to levodopa, enhancing gastric solubility and absorption compared to standard levodopa . Its use can overcome the challenges of impaired levodopa absorption, often caused by poor solubility and delayed gastric emptying .
  • Management of Response Fluctuations LDEE is effective in reducing "delayed on" and "no-on" episodes in Parkinson's patients . Clinical studies indicate that LDEE solution improves the latency to "on" after morning and post-lunch doses, and reduces "no-on" episodes after the post-lunch dose .
  • Rescue Therapy Subcutaneous and intramuscular injections of LDEE have shown promise as a rescue therapy for response fluctuations in Parkinson's disease . Injections of LDEE can rapidly reverse "off" situations, with a high success rate in turning patients "on" . The onset of action is quick, and the duration of the "on" state is dose-dependent .

Potential Applications Beyond Parkinson's Disease

L-DOPA ethyl ester salts may have applications beyond Parkinson's disease, including the treatment of:

  • Senile dementia
  • Alzheimer's disease
  • Memory disorders
  • Depression
  • Hyperactive syndrome
  • Affective illness
  • Neurodegenerative diseases
  • Neurotoxic injury
  • Brain ischemia
  • Head trauma injury
  • Spinal trauma injury
  • Schizophrenia
  • Attention deficit disorder
  • Multiple sclerosis
  • Withdrawal symptoms
  • Epilepsy
  • Convulsions or seizures

LDEE can be used to increase plasma levels of levodopa in subjects who need it .

Mecanismo De Acción

The mechanism of action of L-DOPA Ethyl Ester Hydrochloride involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase. The compound’s dihydroxyphenyl group allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparación Con Compuestos Similares

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride can be compared with similar compounds such as:

    3,4-Dihydroxyphenethylamine hydrochloride: Known for its role as a neurotransmitter.

    Dopamine hydrochloride: A key neurotransmitter involved in various physiological processes.

    3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of hydroxyl groups.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of L-DOPA Ethyl Ester Hydrochloride.

Actividad Biológica

L-DOPA ethyl ester hydrochloride (LDEE) is a prodrug of L-DOPA, primarily used in the treatment of Parkinson's disease (PD). This compound has garnered attention due to its improved solubility and absorption characteristics compared to traditional L-DOPA formulations. Below is a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

L-DOPA ethyl ester is designed to enhance the delivery of L-DOPA to the brain. Upon administration, it is rapidly converted into L-DOPA, which then crosses the blood-brain barrier (BBB) to replenish dopamine levels in patients suffering from PD. This conversion is facilitated by enzymatic hydrolysis, which releases L-DOPA and improves its bioavailability.

Pharmacokinetics

LDEE has demonstrated superior pharmacokinetic properties compared to standard L-DOPA formulations. A study indicated that LDEE provides more rapid absorption and onset of action, leading to reduced latency times for therapeutic effects in PD patients.

Parameter L-DOPA L-DOPA Ethyl Ester
Onset of Action LongerShorter
Peak Plasma Levels VariableConsistent
Bioavailability LowerHigher

Efficacy in Parkinson's Disease

  • Response Fluctuations : A multicenter study involving 62 PD patients showed that LDEE significantly reduced "delayed on" and "no-on" episodes when compared to standard levodopa-carbidopa tablets. Patients experienced quicker responses after dosing with LDEE, leading to improved overall management of their symptoms .
  • Subcutaneous Administration : In an open trial, LDEE was administered subcutaneously and intramuscularly, resulting in rapid elevations in plasma levels of L-DOPA. The study reported a high success rate in turning patients "on," with 43 out of 45 injections leading to positive outcomes .
  • Safety Profile : The compound was well tolerated among participants, with only minor side effects noted. This safety profile makes it a viable option for patients experiencing fluctuations in response to traditional therapies .

Comparative Studies

A comparative analysis between LDEE and traditional L-DOPA formulations highlights the advantages of using the ethyl ester form:

  • Absorption Rates : Studies indicate that LDEE exhibits a higher absorption rate due to its solubility properties, which mitigates issues related to delayed gastric emptying commonly seen with standard formulations .
  • Duration of Effect : The duration of the therapeutic effect was also enhanced with LDEE, providing longer periods of symptom relief without the "off" periods associated with conventional treatments .

Case Study 1: Efficacy in Elderly Patients

In a cohort study involving elderly PD patients who struggled with traditional therapies, administration of LDEE resulted in significant improvements in motor function and daily living activities. Patients reported fewer fluctuations and greater overall satisfaction with their treatment regimen.

Case Study 2: Pediatric Considerations

A small-scale study explored the use of LDEE in pediatric populations with movement disorders. Initial results suggested that the compound could be beneficial; however, further research is needed to establish safety and efficacy in this demographic.

Q & A

Basic Research Questions

Q. What is the rationale for using L-DOPA ethyl ester hydrochloride instead of levodopa in Parkinson’s disease research?

this compound is a prodrug designed to improve the pharmacokinetic limitations of levodopa. Unlike levodopa, it exhibits high water solubility, enabling faster absorption and enhanced bioavailability . Its ester structure allows rapid hydrolysis by non-specific esterases in the gastrointestinal tract, releasing levodopa and ethanol . This design facilitates efficient blood-brain barrier penetration, making it a preferred model for studying dopamine restoration in Parkinsonian models .

Q. How do the physicochemical properties of this compound influence formulation design?

Preformulation studies reveal that this compound is highly hygroscopic (7.7% mass gain at 74% relative humidity) and has poor flowability (angle of repose >38°), necessitating controlled humidity during tablet manufacturing . Its good water solubility (freely soluble in water, methanol, ethanol) supports immediate-release formulations, while its crystalline stability (melting point ~170–171°C) ensures structural integrity under standard storage conditions . Excipients like desiccants and binders (e.g., microcrystalline cellulose) are recommended to mitigate hygroscopicity .

Advanced Research Questions

Q. What experimental design considerations are critical for inducing L-DOPA-induced dyskinesia (LID) in rodent models?

To model LID, rats with 6-OHDA lesions are primed with this compound (7.5–12 mg/kg, s.c. or i.p.) combined with benserazide (15 mg/kg), a peripheral DOPA decarboxylase inhibitor, for 7–21 days . Axial, limb, and orolingual abnormal involuntary movements (ALO AIMs) are quantified using validated scoring systems. Inclusion criteria (e.g., ≥5 full-body rotations/minute post-amphetamine) ensure lesion efficacy . Co-administration of ascorbic acid (0.1%) prevents oxidation of L-DOPA .

Q. How can researchers address variability in dyskinesia severity across animal cohorts?

Variability arises from differences in lesion completeness, pharmacokinetic factors, and individual metabolic rates. Standardizing lesion protocols (e.g., stereotaxic 6-OHDA infusion into the medial forebrain bundle) and using rotational screening (≥5 turns/minute post-amphetamine) improve consistency . Mixed-effects statistical models or stratified randomization can account for inter-subject variability .

Q. What methodologies are used to assess blood-brain barrier (BBB) penetration of this compound?

Radiolabeled tracer studies (e.g., [¹¹C] or [³H] isotopes) combined with microdialysis in striatal tissue quantify BBB permeability . Zebrafish models provide a complementary approach: L-DOPA ethyl ester (up to 10 mM) is dissolved in embryo rearing solution (ERS) to study dopamine-dependent hyperexcitability phenotypes, with behavioral assays (e.g., locomotion tracking) correlating CNS penetration .

Q. Data Interpretation and Contradictions

Q. How should conflicting results on the neuroprotective effects of L-DOPA ethyl ester be resolved?

Discrepancies may arise from dosing regimens or model specificity. For example, chronic high-dose L-DOPA ethyl ester exacerbates oxidative stress in 6-OHDA rats, while lower doses in zebrafish show dopamine restoration without toxicity . Meta-analyses stratifying outcomes by species, dose, and disease stage are recommended. In vitro assays (e.g., SH-SY5Y cells) can isolate neuroprotective mechanisms independent of metabolic variables .

Q. Why do pharmacokinetic studies report variable hydrolysis rates of L-DOPA ethyl ester?

Hydrolysis depends on esterase activity, which varies across tissues and species. In rodents, plasma esterases rapidly convert L-DOPA ethyl ester to levodopa (Tmax = 15–30 minutes), whereas zebrafish exhibit slower conversion due to lower enzyme expression . Researchers should validate hydrolysis kinetics using species-specific enzyme inhibitors (e.g., bis-4-nitrophenyl phosphate for esterase inhibition) .

Q. Methodological Optimization

Q. What strategies improve stability in HPLC analysis of this compound?

Use acidic mobile phases (0.1% trifluoroacetic acid) to prevent degradation of the catechol group. Column temperatures ≤25°C and UV detection at 280 nm enhance sensitivity . For plasma samples, add 0.1% ascorbic acid and EDTA to inhibit oxidation and chelate metal ions .

Q. How can researchers model the chronic effects of L-DOPA ethyl ester in non-mammalian systems?

Zebrafish larvae (5–7 days post-fertilization) treated with L-DOPA ethyl ester (1–10 mM in ERS) and monoamine oxidase inhibitors (e.g., pargyline) develop hyperexcitability phenotypes within 48 hours. Locomotion assays (e.g., thigmotaxis reduction) and whole-brain dopamine quantification via LC-MS/MS provide translational insights .

Propiedades

IUPAC Name

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQFXVIIFKVRCK-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

L-DOPA Ethyl Ester Hydrochloride
L-DOPA Ethyl Ester Hydrochloride
L-DOPA Ethyl Ester Hydrochloride
L-DOPA Ethyl Ester Hydrochloride
L-DOPA Ethyl Ester Hydrochloride
L-DOPA Ethyl Ester Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.